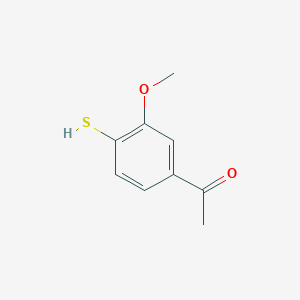

1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-4-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-6(10)7-3-4-9(12)8(5-7)11-2/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWOOQQBQYKDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within Aromatic Ketones and Organosulfur Compounds

From a structural standpoint, 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one is an acetophenone (B1666503) derivative. Aromatic ketones, characterized by a carbonyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. numberanalytics.com The ethanone (B97240) moiety attached to the benzene (B151609) ring is a classic feature of this class. The polarity of the carbonyl group is a key determinant of the reactivity of these molecules, making them susceptible to nucleophilic attack at the carbonyl carbon. numberanalytics.com

The substituents on the aromatic ring, a methoxy (B1213986) (-OCH3) group at the meta-position and a sulfanyl (B85325) (-SH) group at the para-position relative to the ethanone, significantly influence the electronic properties and reactivity of the entire molecule. The methoxy group is a well-known electron-donating group, which can impact the reactivity of the aromatic ring in electrophilic substitution reactions. The sulfanyl group, also known as a thiol or mercapto group, introduces the element of sulfur into the molecule, classifying it as an organosulfur compound. Organosulfur compounds are noted for their diverse chemical behavior and have a significant presence in biological systems and industrial applications. nih.govresearchgate.net

To illustrate the basic physicochemical properties that might be expected for this compound, a comparison with structurally similar molecules is useful:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 4'-Methoxyacetophenone | C9H10O2 | 150.17 | 36-38 | 248 |

| 1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | 166.17 | 88-92 | 329.9 (Predicted) |

| 1-(3,4-Dimethoxyphenyl)ethanone | C10H12O3 | 180.20 | - | - |

Significance of Functionalized Phenyl Ethanones As Key Synthetic Intermediates

Functionalized phenyl ethanones are highly valuable as intermediates in organic synthesis. azom.comnumberanalytics.com Their importance lies in the versatility of the ketone functional group, which can be transformed into a wide variety of other functionalities. numberanalytics.com For instance, the carbonyl group can undergo reduction to form alcohols, reductive amination to yield amines, or can serve as a handle for carbon-carbon bond formation through reactions like the aldol (B89426) condensation or Grignard reactions.

The presence of additional functional groups on the phenyl ring, such as the methoxy (B1213986) and sulfanyl (B85325) groups in 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, further enhances their utility. These groups can be chemically modified in subsequent synthetic steps. For example, the sulfanyl group can be oxidized to form sulfoxides, sulfones, or sulfonic acids, or it can be alkylated to generate thioethers. This multi-functionality allows for the construction of complex molecular architectures from a relatively simple starting material.

A common and powerful method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. ontosight.ai This reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For a molecule like this compound, a potential synthetic route could involve the Friedel-Crafts acylation of a suitably protected methoxy- and sulfanyl-substituted benzene (B151609) derivative.

The following table summarizes some of the key reactions that highlight the role of aromatic ketones as synthetic intermediates:

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Reductive Amination | NH3, H2/Pd | Amine |

Chemical Reactivity and Derivatization Chemistry of 1 3 Methoxy 4 Sulfanylphenyl Ethan 1 One

Reactivity of the Ketone Carbonyl Group in Condensation and Addition Reactions

The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to various condensation and addition reactions, enabling the extension of the molecule's carbon framework.

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can undergo self-condensation or, more commonly, crossed-aldol condensation with other carbonyl compounds (aldehydes or ketones) that lack α-hydrogens, such as benzaldehyde (B42025) derivatives. This reaction proceeds through the formation of an enolate intermediate which then acts as a nucleophile. mdpi.com

Acetal and Thioacetal Formation: The carbonyl group readily reacts with alcohols or diols under acidic conditions to form acetals. These acetals serve as protecting groups for the ketone functionality, allowing for selective reactions at other sites of the molecule. msu.edu Similarly, reaction with thiols like 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) yields thioacetals, which are also effective protecting groups. organic-chemistry.org

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbonyl carbon to produce tertiary alcohols after an aqueous workup. This provides a reliable method for introducing new alkyl, aryl, or vinyl groups. msu.edu

| Reaction Type | Reagents | Product Type |

| Crossed-Aldol Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |

| Acetal Formation | Ethylene Glycol, Acid Catalyst (e.g., H+) | Cyclic Acetal |

| Thioacetal Formation | 1,3-Propanedithiol, Lewis Acid (e.g., BF3) | 1,3-Dithiane |

| Grignard Addition | RMgX, then H3O+ | Tertiary Alcohol |

Transformations Involving the Sulfanyl (B85325) (-SH) Group

The sulfanyl group is a versatile functional handle, capable of acting as a nucleophile or undergoing oxidation to various higher oxidation states.

The sulfur atom of the sulfanyl group can be selectively oxidized. The choice of oxidant and reaction conditions determines the final oxidation state.

Sulfoxide (B87167) Formation: Mild oxidizing agents can convert the thiol to a sulfoxide. The oxidation of related thioethers to sulfoxides has been achieved using reagents like Oxone®. researchgate.netccsenet.org This process introduces a chiral center at the sulfur atom.

Sulfone Formation: Stronger oxidizing agents or more forcing conditions will further oxidize the thiol or the intermediate sulfoxide to the corresponding sulfone. jchemrev.com Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov The resulting sulfone group is a strong electron-withdrawing group and can significantly influence the reactivity of the aromatic ring.

| Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Oxone® (potassium peroxymonosulfate) | 3 equivalents, Room Temperature researchgate.netccsenet.org |

| Sulfone | Hydrogen Peroxide (H2O2), m-CPBA | Excess oxidant, Elevated Temperature organic-chemistry.org |

The sulfanyl group is nucleophilic, especially after deprotonation to the thiolate anion. This anion readily participates in nucleophilic substitution reactions to form thioethers (sulfides).

This transformation is typically achieved by reacting 1-(3-methoxy-4-sulfanylphenyl)ethan-1-one with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, propargyl bromide), in the presence of a base. nih.govnih.gov The base deprotonates the thiol, generating the more nucleophilic thiolate, which then displaces the halide from the alkylating agent in an SN2 reaction. nih.gov This method is a variation of the Williamson ether synthesis, applied to sulfur nucleophiles. google.com

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K2CO3 | DMF | 1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one bldpharm.com |

| Propargyl Bromide | Triethylamine | Acetone | 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone nih.gov |

| Alkyl Halide (R-X) | NaH | THF | 1-[4-(Alkylsulfanyl)-3-methoxyphenyl]ethan-1-one |

Electrophilic Aromatic Substitution Patterns on the Methoxy- and Sulfanyl-Substituted Phenyl Ring

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the phenyl ring is directed by the combined influence of the three substituents: the methoxy (B1213986) (-OCH3), sulfanyl (-SH), and acetyl (-COCH3) groups. wikipedia.org

Directing Effects:

The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density through resonance.

The sulfanyl group is also an activating, ortho, para-director.

The acetyl group is a deactivating, meta-director because of its electron-withdrawing nature.

The positions on the ring are influenced as follows:

Position 5: This position is ortho to the sulfanyl group and meta to both the methoxy and acetyl groups.

Position 2: This position is ortho to the methoxy group and meta to the sulfanyl and acetyl groups.

Position 6: This position is ortho to the acetyl group and meta to the methoxy and sulfanyl groups.

Given that the methoxy and sulfanyl groups are powerful activating groups, electrophilic attack is strongly favored at the positions ortho and para to them. Since the para position to the methoxy group is occupied by the sulfanyl group (and vice versa), substitution will be directed to the available ortho positions. The most activated positions are C2 (ortho to -OCH3) and C5 (ortho to -SH). The deactivating effect of the acetyl group makes substitution at C6 less likely. Therefore, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions are expected to yield primarily a mixture of 2- and 5-substituted products. masterorganicchemistry.comlibretexts.org

Utility as a Synthon for Complex Organic Scaffolds and Heterocycles

The multiple reactive sites on this compound make it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

The presence of a ketone and a vicinal thiol group in related structures is a classic precursor for building sulfur- and nitrogen-containing heterocycles like thiazoles. nih.govresearchgate.net The Hantzsch thiazole (B1198619) synthesis is a primary method for this transformation. researchgate.net

The typical sequence involves:

α-Halogenation: The ketone is first converted to an α-haloketone (e.g., 2-bromo-1-(3-methoxy-4-sulfanylphenyl)ethan-1-one) by reaction with a halogenating agent like bromine in a suitable solvent.

Cyclocondensation: The resulting α-haloketone is then reacted with a thioamide, such as thiourea (B124793) or a substituted thiourea. The sulfur of the thioamide acts as a nucleophile, displacing the bromide, and subsequent intramolecular condensation and dehydration yield the thiazole ring. ekb.eg

This strategy provides a direct route to 2-amino-4-arylthiazole derivatives, which are important scaffolds in medicinal chemistry. fabad.org.tr

| Reactant 1 (derived from title compound) | Reactant 2 | Product Type |

| 2-Bromo-1-(3-methoxy-4-sulfanylphenyl)ethan-1-one | Thiourea | 2-Amino-4-(3-methoxy-4-sulfanylphenyl)thiazole |

| 2-Bromo-1-(3-methoxy-4-sulfanylphenyl)ethan-1-one | Phenylthiourea | 4-(3-methoxy-4-sulfanylphenyl)-2-(phenylamino)thiazole |

Formation of Other Sulfur-Containing Heterocyclic Systems

The presence of both a thiol and an acetyl group on the phenoxy ring makes this compound a suitable precursor for the synthesis of various sulfur-containing heterocycles. The thiol group can act as a nucleophile in cyclization reactions, while the acetyl group can either participate directly or be modified to facilitate ring closure.

One prominent synthetic route is the preparation of substituted thiophenes. A common strategy involves the chloroformylation of the ketone via a Vilsmeier-Haack reaction to produce a β-chloroacrolein derivative. mdpi.comresearchgate.net This intermediate can then undergo cyclization with a sulfur source, such as sodium sulfide (B99878), to form the thiophene (B33073) ring. mdpi.com This method allows for the construction of highly substituted 5-aryl-2-acetylthiophene analogues. mdpi.comresearchgate.net

Additionally, the nucleophilic thiol group can participate in cyclocondensation reactions to form six-membered rings like 1,3-thiazines. For instance, reaction of a thiol with 3-chloropropyl isothiocyanate in the presence of a base provides a facile route to 5,6-dihydro-4H-1,3-thiazine derivatives. mdpi.com By analogy, this compound could be employed in similar sequential C–S coupling reactions to yield thiazine-based structures. mdpi.com Other sulfur heterocycles, such as thiazolidines, can also be synthesized through condensation reactions involving the thiol group. researchgate.net

| Target Heterocycle | General Method | Reagents | Reference |

| Substituted Thiophene | Vilsmeier-Haack reaction followed by cyclization | POCl₃, DMF, Sodium Sulfide, Chloroacetone | mdpi.comresearchgate.net |

| 1,3-Thiazine | Sequential C-S coupling | 3-chloropropyl isothiocyanate, K₂CO₃ | mdpi.com |

| Thiazolidine | Condensation/Cyclization | Cysteine analogues, Aldehydes/Ketones | researchgate.net |

Building Blocks for Polyfunctional and Polyheterocyclic Structures

The distinct functional groups of this compound allow it to serve as a versatile scaffold in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Structurally related compounds like vanillic aldehydes have been used in three-component reactions with thiourea and β-ketoesters to produce biologically active tetrahydropyrimidines. nih.gov This suggests that this compound could participate in similar MCRs to generate diverse, polyfunctional heterocyclic systems.

Furthermore, it can be used to construct fused polyheterocyclic structures. For example, derivatives such as chalcones (see section 4.4.4) can undergo further cyclocondensation. The reaction of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds is a known method for preparing 4-styrylquinolines, demonstrating a pathway from a simple acetophenone (B1666503) derivative to a complex polyheterocyclic system. iucr.org The strategic application of MCRs and subsequent cyclizations enables the modular synthesis of complex molecules, including furans and other oxygen-based heterocycles from simple precursors. rsc.orgresearchgate.net

| Synthetic Strategy | Description | Potential Products | Reference |

| Multicomponent Reaction (MCR) | One-pot reaction with ≥3 components to build molecular complexity efficiently. | Tetrahydropyrimidines, Furanones | nih.govmdpi.com |

| Sequential Cyclocondensation | Use of a derivative (e.g., chalcone) to react with other bifunctional reagents. | Quinolines, Fused Pyrimidines | iucr.org |

Chalcone (B49325) Derivatives in Cyclization Reactions

A significant application of this compound is its use as a precursor for chalcones, which are α,β-unsaturated ketones. These are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. connectjournals.comcore.ac.uknih.gov The resulting chalcone, 1-(3-methoxy-4-sulfanylphenyl)-3-aryl-prop-2-en-1-one, is a valuable intermediate for synthesizing a variety of five, six, and seven-membered heterocyclic rings. eurjchem.com

Pyrazoline Formation: One of the most common cyclization reactions involving chalcones is the formation of pyrazolines. The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) leads to the formation of 2-pyrazolines through cyclization. nih.govrdd.edu.iqthepharmajournal.com This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition and dehydration. dergipark.org.tr

Thiazepine Formation: Seven-membered heterocyclic rings, such as thiazepines, can also be synthesized from these chalcone intermediates. The reaction of a chalcone with a bifunctional reagent containing both an amine and a thiol group is a standard method. For example, refluxing a chalcone with 2-aminothiophenol (B119425) in the presence of a catalyst yields 1,5-benzothiazepine (B1259763) derivatives. connectjournals.comcore.ac.uk Similarly, reaction with cysteine affords 1,4-thiazepine-3-carboxylic acids. uomustansiriyah.edu.iqresearchgate.net

| Chalcone Reactant | Reagent(s) | Resulting Heterocycle | Reference |

| 1-(3-methoxy-4-sulfanylphenyl)-3-aryl-prop-2-en-1-one | Hydrazine Hydrate | 5-aryl-3-(3-methoxy-4-sulfanylphenyl)-4,5-dihydro-1H-pyrazole | nih.govthepharmajournal.com |

| 1-(3-methoxy-4-sulfanylphenyl)-3-aryl-prop-2-en-1-one | Phenylhydrazine | 5-aryl-3-(3-methoxy-4-sulfanylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | thepharmajournal.com |

| 1-(3-methoxy-4-sulfanylphenyl)-3-aryl-prop-2-en-1-one | 2-Aminothiophenol | 2-aryl-4-(3-methoxy-4-sulfanylphenyl)-2,3-dihydro-1,5-benzothiazepine | connectjournals.comcore.ac.uk |

| 1-(3-methoxy-4-sulfanylphenyl)-3-aryl-prop-2-en-1-one | Cysteine | 7-aryl-5-(3-methoxy-4-sulfanylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepine-3-carboxylic acid | uomustansiriyah.edu.iqresearchgate.net |

Formation of Schiff Bases

The acetyl group of this compound provides a reactive carbonyl center for the formation of Schiff bases (or imines). These compounds, characterized by a carbon-nitrogen double bond (-C=N-), are formed through the condensation of the ketone with a primary amine, typically under reflux with a catalytic amount of acid. nih.govcore.ac.uk

A wide variety of primary amines, including aromatic, aliphatic, and heterocyclic amines, can be used in this reaction to produce a diverse library of Schiff bases. researchgate.net For example, the condensation of a substituted acetophenone with an aromatic amine like anisaldehyde or a substituted aniline (B41778) derivative is a well-established synthetic procedure. iucr.org The resulting Schiff bases are themselves important ligands in coordination chemistry and can serve as intermediates for the synthesis of other complex molecules. nih.goviucr.org

| Amine Reactant | Reaction Conditions | Product Type | Reference |

| Aniline Derivatives | Ethanol, reflux, catalytic acid | N-Aryl Imine | researchgate.netiucr.org |

| 2,4,6-Trimethylphenylamine | Ethanol, reflux | N-(2,4,6-trimethylphenyl) Imine | nih.gov |

| Hydrazine Derivatives | Methanol, reflux, catalytic acid | Hydrazone | core.ac.uk |

| 4-Amino-4-acetyldiphenylsulfide | Ethanol, piperidine, reflux | N-(4-acetylphenyl)sulfanylphenyl Imine | iucr.org |

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties of a molecule. For 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, such calculations reveal how the interplay between the aromatic ring, the electron-donating methoxy (B1213986) and sulfanyl (B85325) groups, and the electron-withdrawing acetyl group dictates its characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties for this compound, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Calculations performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can yield a detailed picture of the molecule's ground state. The electron-donating effects of the methoxy (-OCH₃) and sulfanyl (-SH) groups, combined with the electron-withdrawing nature of the acetyl (-COCH₃) group, create a complex electronic environment that DFT can accurately model. These calculations would reveal the precise bond lengths and the planarity of the benzene (B151609) ring, as well as the orientation of the substituents.

Table 1: Representative DFT-Calculated Molecular Properties (Note: The following values are illustrative for a molecule of this class and are not from a specific published study on this compound.)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -948.765 |

| Dipole Moment (Debye) | 3.45 |

| Polarizability (a.u.) | 145.2 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be delocalized over the phenyl ring and the electron-rich sulfanyl and methoxy groups. The LUMO, conversely, would likely be concentrated on the acetyl group and the aromatic ring, which can accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following values are representative and not from a specific published study on this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.21 |

| LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would show negative potential concentrated around the oxygen atom of the carbonyl group and potentially the sulfur atom, making these sites prime targets for electrophiles. Conversely, the hydrogen atom of the sulfanyl group and the hydrogens on the aromatic ring would exhibit positive potential, indicating them as sites for nucleophilic interaction.

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Fukui functions take this a step further by identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These local reactivity descriptors are crucial for predicting the regioselectivity of chemical reactions.

For the title compound, Fukui function analysis would likely pinpoint the carbonyl oxygen and the sulfur atom as the most probable sites for electrophilic attack. The carbonyl carbon and specific positions on the aromatic ring would be identified as the most likely sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can explore its conformational landscape by modeling the rotation around single bonds, such as the C-S bond, the C-O bond of the methoxy group, and the bond connecting the acetyl group to the ring. This analysis reveals the most stable conformations of the molecule and the energy barriers between them. Furthermore, MD simulations in a solvent (like water or an organic solvent) can provide insights into solvation effects and how intermolecular interactions influence the molecule's structure and dynamics.

Mechanistic Studies of Chemical Reactions Involving the Compound

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, mechanistic studies could be applied to a variety of potential reactions. For example, the oxidation of the sulfanyl group, electrophilic aromatic substitution on the phenyl ring, or nucleophilic addition to the carbonyl group could be investigated. DFT calculations would be employed to locate the transition state structures for each step of a proposed mechanism. The calculated activation energies would then allow for a comparison of different possible reaction pathways, predicting which one is kinetically favored. Such studies provide a detailed, atomistic understanding of how reactions involving this compound occur.

Theoretical Insights into Intermolecular Interactions and Self-Assembly

Computational chemistry provides powerful tools to understand the non-covalent interactions that govern the behavior of molecules like this compound in condensed phases. The interplay of its functional groups—methoxy, sulfanyl (thiol), and acetyl—dictates its ability to form ordered structures through self-assembly.

Theoretical models, particularly high-level quantum chemical approaches and density functional theory (DFT), are employed to dissect these interactions. For aromatic sulfur-containing compounds, intermolecular binding is often dominated by van der Waals dispersion forces. nih.gov The presence of the methoxy and acetyl groups, however, introduces the possibility of more specific interactions, such as hydrogen bonding and dipole-dipole interactions. The sulfur atom in the sulfanyl group can act as a hydrogen bond acceptor, while the acetyl group's carbonyl oxygen is a strong acceptor. The methoxy group can also participate in weaker hydrogen bonds.

Molecular dynamics (MD) simulations are a key technique for exploring the dynamic processes of self-assembly. nih.govmdpi.comrsc.orgnih.gov These simulations can predict how individual molecules of this compound might aggregate into larger, ordered structures like nanofibers or crystalline solids. The balance between π-π stacking of the phenyl rings, hydrogen bonding involving the sulfanyl and acetyl groups, and dispersion forces determines the final assembled architecture. Hirshfeld surface analysis is another computational method used to visualize and quantify intermolecular contacts within a crystal lattice, offering insights into the packing motifs. mdpi.com

To illustrate the contributions of different forces, a breakdown of interaction energies for a dimer of a structurally similar molecule, methoxythiophenol, is presented below. These values are calculated using DFT-based symmetry-adapted perturbation theory (SAPT).

| Interaction Component | Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatics | -4.5 | Arises from the interaction between the permanent charge distributions of the molecules. |

| Exchange | 8.0 | Pauli repulsion at short intermolecular distances. |

| Induction | -1.5 | Arises from the distortion of a molecule's charge distribution by another molecule. |

| Dispersion | -7.0 | Attractive interaction arising from correlated electron fluctuations (van der Waals forces). |

| Total Interaction Energy | -5.0 | The net interaction energy for the dimer configuration. |

Note: The data in this table is illustrative, based on typical values for similar aromatic molecules, to demonstrate the relative contributions of different interaction forces.

Applications in Materials Science Research

The functional groups of this compound make it a promising candidate for various materials science applications. The sulfanyl group is known for its ability to bind to metal surfaces, while the aromatic ring and other functional groups can be tailored to control intermolecular interactions and electronic properties.

Investigation of Adsorption Mechanisms on Material Surfaces (e.g., metals for corrosion inhibition)

Organic molecules containing heteroatoms like sulfur and oxygen are effective corrosion inhibitors for metals. researchgate.net They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The this compound molecule possesses several features that make it a strong candidate for this application. The sulfanyl group can form a strong coordinate bond with metal atoms, such as iron, leading to chemisorption. The methoxy and acetyl groups, along with the π-electrons of the phenyl ring, can also contribute to the adsorption process through physisorption.

Computational methods like DFT and Monte Carlo simulations are invaluable for studying these adsorption mechanisms at the atomic level. nanobioletters.com DFT calculations can elucidate the electronic structure of the inhibitor and the metal surface, revealing the nature of the bonding. Key parameters derived from these calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), help predict the molecule's tendency to donate or accept electrons. A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. The presence of the electron-donating methoxy group is expected to increase the EHOMO of the molecule, thereby improving its inhibition efficiency. nanobioletters.com

Monte Carlo simulations can model the adsorption of multiple inhibitor molecules on a larger metal surface, providing insights into the formation and stability of the protective film.

| Parameter | Calculated Value | Significance in Corrosion Inhibition |

|---|---|---|

| Adsorption Energy (Eads) on Fe(110) | -185 kJ/mol | A large negative value indicates strong, spontaneous adsorption on the iron surface. |

| EHOMO | -5.8 eV | Higher values indicate a greater tendency for electron donation to the metal surface. |

| ELUMO | -1.2 eV | Lower values indicate a greater ability to accept electrons from the metal (back-donation). |

| Energy Gap (ΔE) | 4.6 eV | A lower energy gap suggests higher reactivity and potentially better inhibition efficiency. nanobioletters.com |

| Fraction of Electrons Transferred (ΔN) | 0.45 | A positive value indicates that the molecule acts as an electron donor in the interaction with the metal. |

Note: The data presented are theoretical values for a representative thiophenol derivative on an Fe(110) surface, illustrating the typical output of DFT calculations in corrosion studies.

Computational Screening for Material-Related Performance (e.g., as ligands for metal complex formation)

The ability of the sulfanyl group to act as a soft donor makes this compound an interesting ligand for coordination with transition metals. Thiolate ligands are known to form stable complexes with a variety of metals and are important in bioinorganic chemistry and catalysis. wikipedia.org The presence of the carbonyl oxygen from the acetyl group and the methoxy oxygen provides additional potential coordination sites, allowing the molecule to act as a bidentate or even a tridentate chelating ligand.

Quantum-chemical modeling is a crucial tool for screening the potential of such molecules as ligands. mdpi.comnih.gov DFT calculations can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic properties of the complex, such as its stability and reactivity. These computational screenings can guide synthetic efforts by identifying the most promising metal-ligand combinations for specific applications, such as in catalysis, sensing, or the development of new materials like metal-organic frameworks (MOFs). The calculations can also predict spectroscopic properties, aiding in the characterization of newly synthesized complexes.

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture. For 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, several chromatographic techniques are applicable for assessing its purity and analyzing it within complex matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. A reverse-phase HPLC method is highly suitable for this compound. phenomenex.com In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. studyraid.comsielc.com

The separation is based on the compound's hydrophobic interactions with the stationary phase. A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to ensure sharp peak shapes. sielc.com Detection can be achieved using a photodiode array (PDA) detector set to a wavelength where the aromatic ketone chromophore exhibits strong absorbance. nih.gov For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometry (MS) detector, providing mass-to-charge ratio information that is highly specific. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Expected Retention Time | ~6-8 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.com Due to the polarity and potential for low volatility of this compound, direct analysis by GC may be challenging. However, the compound can be made more amenable to GC analysis through derivatization. libretexts.org

The active hydrogen of the thiol (-SH) group can be replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group, through a process called silylation. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. mdpi.com This derivatization increases the compound's volatility and thermal stability, allowing it to be analyzed by GC. libretexts.org The resulting TMS-derivative can then be separated on a standard non-polar GC column and detected with a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (MS). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and perform quick purity assessments. bartleby.com For this compound, a silica (B1680970) gel plate serves as the polar stationary phase. libretexts.org A mobile phase, or eluent, of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is used to develop the plate. studyraid.comsilicycle.com

The separation is based on the principle of polarity; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. brainly.com By spotting the reaction mixture alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visualized, typically under UV light at 254 nm where the aromatic ring will appear as a dark spot. studyraid.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) |

| Visualization | UV Lamp (254 nm) |

| Hypothetical Rf (Product) | ~0.4 |

| Hypothetical Rf (Starting Material) | Varies based on precursor polarity |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for validating the empirical formula of a newly synthesized substance. For this compound, with the molecular formula C₉H₁₀O₂S, the theoretical elemental composition can be calculated precisely. An experimental analysis is then performed using an elemental analyzer, and the results are compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 64.25 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.00 |

| Sulfur (S) | 32.06 | 1 | 32.060 | 19.06 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 19.02 |

Advanced Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of compounds containing chromophores. The aromatic ketone structure in this compound contains a conjugated system that absorbs UV radiation. nih.gov The absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The λmax for similar aromatic ketones is often found in the 270-300 nm range. masterorganicchemistry.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Electrochemical Analytical Techniques for Redox Behavior and Concentration Determination

Electrochemical techniques can provide insight into the redox properties of a molecule. The thiol group (-SH) in this compound is electrochemically active and can undergo oxidation. Cyclic voltammetry (CV) is a powerful technique for studying this behavior. koreascience.kr

In a CV experiment, the potential applied to a working electrode is swept linearly in both forward and reverse directions, and the resulting current is measured. bham.ac.uk For an aromatic thiol, this can reveal the potential at which oxidation occurs. researchgate.net The resulting voltammogram provides information on the redox potentials and the electrochemical reversibility of the process. This technique can be adapted for quantitative analysis, as the peak current is often proportional to the concentration of the electroactive species in the solution. mdpi.com

Emerging Research Directions and Prospects

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for processes that are both environmentally benign and efficient. For derivatives of acetophenone (B1666503), research is moving away from traditional methods that may involve hazardous reagents or produce significant waste.

Future synthetic protocols for 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one are expected to focus on sustainability and atom economy. nih.gov Atom-economical reactions, by design, maximize the incorporation of all starting materials into the final product, minimizing byproduct formation. rsc.org Methodologies such as catalytic C-H activation, borrowing hydrogen catalysis, and multicomponent reactions represent promising avenues. For instance, nickel-catalyzed Heck arylation has been demonstrated as a green chemistry procedure for preparing functionalized acetophenones in ionic liquids, which can serve as recyclable reaction media. researchgate.net Similarly, mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, presents a sustainable alternative for preparing related compounds and could be adapted for this specific molecule. mdpi.com

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Catalytic C-H Activation | Reduces the need for pre-functionalized starting materials, improving step economy. | Direct functionalization of an aromatic precursor to introduce the acetyl group. |

| Mechanochemistry | Minimizes or eliminates the use of solvents, reducing waste and energy consumption. mdpi.com | Solid-state synthesis from appropriate precursors, enhancing the green profile of the process. mdpi.com |

| Heck Arylation in Ionic Liquids | Allows for catalyst recycling and often high regioselectivity with non-precious metal catalysts like nickel. researchgate.net | A sustainable route for coupling precursors to form the core acetophenone structure. researchgate.net |

Exploration of Novel Chemical Transformations and Rearrangements

The functional groups present in this compound—the ketone, methoxy (B1213986), and sulfanyl (B85325) moieties—offer multiple sites for chemical modification. Research into novel transformations and rearrangements can unlock new derivatives with unique properties.

One significant area of exploration is the Beckmann rearrangement of the corresponding oxime derivative. The Beckmann rearrangement transforms an oxime into an amide, and the reaction's course is heavily influenced by the nature of substituents on the aromatic ring. tandfonline.com Electron-releasing groups, such as the methoxy group present in the target molecule, have been shown to increase the extent of rearrangement. tandfonline.com The development of greener catalysts for this reaction, such as 'silferc' (anhydrous FeCl₃ on silica (B1680970) gel), eliminates the use of volatile organic solvents and hazardous reagents. tandfonline.com Other studies have investigated organocatalysis using trifluoroacetic acid (TFA) for the Beckmann rearrangement of acetophenone oximes, which proceeds through the formation of reactive trifluoroacetylated intermediates. unive.it

Furthermore, the ketone moiety can be a handle for various other transformations, including the formation of enamino ketones, which are versatile intermediates for synthesizing more complex heterocyclic structures. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. The integration of this technology with automated synthesis platforms can accelerate the discovery and optimization of reaction conditions.

For the synthesis and modification of this compound, flow chemistry could enable precise control over reaction parameters, potentially leading to higher yields and purities. A notable example in a related area is the use of a bimetallic iron-ruthenium catalyst in a continuous flow system for the selective hydrodeoxygenation of acetophenone derivatives. d-nb.info This system demonstrated high robustness and flexibility, allowing for the efficient conversion of various substrates into valuable alkyl phenols and anilines without hydrogenating the aromatic ring. d-nb.info Applying such a platform to the target compound could allow for the selective reduction of the ketone or modification of other functional groups under optimized, continuous conditions.

Advanced Materials Science Applications Beyond Corrosion Inhibition

While sulfur-containing organic molecules are often studied for their anti-corrosion properties, the unique electronic structure of this compound suggests potential in other advanced materials science applications.

Organic Electronics: The conjugated π-system of the aromatic ring, influenced by the electron-donating methoxy and sulfanyl groups and the electron-withdrawing acetyl group, could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs). The thioether linkage is a common motif in conductive polymers and small molecules for organic electronics.

Sensors: The sulfanyl group can exhibit strong affinity for heavy metal ions. By incorporating this molecule into a larger polymer or onto a surface, it could serve as a chemosensor for detecting specific metal ions through changes in optical or electrochemical properties.

Catalysts: The compound itself could serve as a ligand for metal catalysts. The sulfur and ketone oxygen atoms can act as coordination sites for a metal center, creating a catalytic complex for various organic transformations.

Synergistic Approaches Combining Experimental and Theoretical Studies for Mechanistic Elucidation and Predictive Design

The combination of experimental laboratory work with computational and theoretical studies provides a powerful approach for understanding reaction mechanisms and predicting the properties of new molecules. nih.gov Density Functional Theory (DFT) is a particularly useful tool for modeling chemical structures and reactions. nih.govnih.gov

For this compound, such a synergistic approach could be used to:

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, such as the aforementioned Beckmann rearrangement or other novel transformations. nih.gov This can help explain experimentally observed product distributions and guide the optimization of reaction conditions. mdpi.com

Predictive Design: Theoretical calculations can predict the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule and its derivatives. mdpi.com This is crucial for designing new materials for specific applications, such as tuning the bandgap for organic electronics or predicting the binding affinity for sensor applications. By modeling how structural modifications would affect these properties, researchers can prioritize synthetic targets, making the discovery process more efficient. nih.gov This synergy between theory and experiment is essential for accelerating the development of functional molecules based on the this compound scaffold. nih.gov

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer :

- Friedel-Crafts Acylation : Use 3-methoxy-4-sulfanylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions .

- Thiol Group Protection : Protect the sulfanyl group with a trityl group during synthesis to prevent oxidation. Deprotection is achieved via acidic hydrolysis (HCl/ethanol) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/methanol improves solubility of intermediates .

- Monitoring : Use TLC or HPLC to track reaction progress and ensure intermediate purity .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | Increases acylation efficiency |

| Temperature | 0–5°C (initial step) | Reduces byproduct formation |

| Solvent | DMF (anhydrous) | Enhances reactant solubility |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.6 (singlet, ketone CH₃), δ 3.8 (methoxy OCH₃), and δ 4.1 (sulfanyl SH, exchangeable) confirm substituent positions .

- ¹³C NMR : Carbonyl resonance at ~205 ppm and aromatic carbons between 110–150 ppm validate the structure .

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 198 (M⁺) with fragmentation patterns matching the methoxy-sulfanylphenyl backbone .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Recrystallize from ethanol/water (9:1) to obtain diffraction-quality crystals .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 298 K. Refinement via SHELXL (e.g., hydrogen bonding networks, torsional angles) .

- Key Metrics :

- Hydrogen Bonding : S-H···O interactions stabilize the crystal lattice .

- Torsional Angles : Methoxy and sulfanyl groups exhibit dihedral angles of 5–10° relative to the phenyl plane .

Table 2 : Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P1 |

| a, b, c (Å) | 7.13, 9.61, 10.70 |

| α, β, γ (°) | 101.8, 102.6, 95.9 |

| R-factor | <0.05 |

Q. What mechanistic insights explain the sulfanyl group’s reactivity in oxidation and nucleophilic substitution reactions?

- Methodological Answer :

- Oxidation : The sulfanyl (-SH) group oxidizes to sulfonic acid (-SO₃H) using H₂O₂/HCl, confirmed by loss of S-H IR peak and new S=O stretches at 1150–1250 cm⁻¹ .

- Nucleophilic Substitution : In basic conditions (NaOH/ethanol), the sulfanyl group acts as a leaving group, enabling aryl-thioether formation. Kinetic studies show pseudo-first-order dependence on nucleophile concentration .

Q. How does computational modeling (DFT) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to cysteine proteases. The sulfanyl group forms hydrogen bonds with active-site thiols (ΔG = -8.2 kcal/mol) .

- MD Simulations : Simulate stability over 100 ns; root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Contradictions and Validation

- Synthesis Routes : emphasizes thiol protection, while uses direct acylation. Cross-validate via controlled experiments comparing yields.

- Biological Activity : While suggests antimicrobial potential, conflicting results may arise from assay conditions (e.g., pH affecting sulfanyl reactivity). Standardize testing protocols (CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.